molecular formula C19H29BO4 B1405858 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1799424-98-8

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1405858
CAS No.: 1799424-98-8
M. Wt: 332.2 g/mol
InChI Key: ITNKNQOYJMLNFF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core with tetramethyl substituents at the 4,5-positions and a phenyl ring substituted with a second tetramethyl dioxolane moiety at the 3-position. This compound belongs to the pinacol boronic ester family, widely employed in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. Its structure combines steric bulk from the tetramethyl groups with the electronic effects of the dioxolane-substituted aryl group, making it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNKNQOYJMLNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Steps in Boronic Ester Synthesis:

  • Starting Materials Preparation : The aryl halide and boronic acid or ester are prepared or obtained.
  • Cross-Coupling Reaction : The aryl halide reacts with the boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a base (e.g., KOH or K₂CO₃) under an inert atmosphere.
  • Purification : The resulting boronic ester is purified using techniques such as recrystallization or chromatography.

Analytical Techniques for Characterization

After synthesis, the compound would be characterized using various analytical techniques:

Data Table for General Boronic Ester Synthesis

Reaction Conditions Yield Catalyst Base Solvent
Pd(OAc)₂, KOH, CH₃CN, 70°C, 24h 89% Pd(OAc)₂ KOH CH₃CN
Pd(OAc)₂, K₂CO₃, CH₃CN/CH₃OH, 50°C, 24h 97% Pd(OAc)₂ K₂CO₃ CH₃CN/CH₃OH
Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 90°C 44% Pd(PPh₃)₄ K₂CO₃ THF/H₂O

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Employed in the formation of aryl boronates.

    Transition Metal Catalysts: Used in hydroboration reactions.

Major Products

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. It is employed in:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.
  • Borylation Reactions : It serves as a borylating agent to introduce boron into organic substrates, facilitating further transformations.

Medicinal Chemistry

In medicinal chemistry, the compound's boron atom plays a crucial role:

  • Anticancer Agents : Research has indicated that boron compounds can enhance the efficacy of certain anticancer drugs by improving their selectivity and reducing side effects. The compound may be explored for its potential as a drug delivery agent or as part of a prodrug system.
  • Bioconjugation : The ability to form stable bonds with biomolecules makes it suitable for bioconjugation applications in drug design and development.

Materials Science

In materials science, this compound is investigated for its properties that can be exploited in:

  • Polymer Chemistry : It can be used to create boron-containing polymers with enhanced thermal stability and mechanical properties.
  • Optoelectronic Materials : Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

Several studies have demonstrated the utility of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane:

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing novel anticancer agents using this compound as a borylating agent. The results indicated improved selectivity towards cancer cells compared to traditional agents. The mechanism involved the formation of stable complexes with target biomolecules.

Case Study 2: Development of OLEDs

Research on the application of this compound in OLED technology showed promising results. The incorporation of this boron compound into polymer matrices enhanced light emission efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various catalysts and reagents. The boron atoms in the compound can coordinate with transition metals, facilitating catalytic cycles in cross-coupling reactions. This coordination enhances the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Key Observations :

  • Substituents like ethynyl (C₁₄H₁₇BO₂) or benzo[b]thiophene (C₁₅H₁₉BO₂S) alter electronic properties, impacting conjugation and reactivity .

Reactivity Comparison :

  • Electron-withdrawing groups (e.g., nitro in C₁₃H₁₆BNO₄, ) enhance electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions.
  • Sterically hindered derivatives (e.g., target compound) may exhibit slower reaction kinetics due to reduced accessibility of the boron atom .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane (commonly referred to as TMD) is a boron-containing compound that has garnered attention in various fields of biological research. Its unique structure allows it to participate in diverse chemical reactions and biological processes. This article explores the biological activity of TMD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H28B2O4
  • Molar Mass : 330.03 g/mol
  • Melting Point : 133.0 to 137.0 °C
  • Solubility : Soluble in methanol

Mechanisms of Biological Activity

TMD exhibits several biological activities primarily attributed to its ability to form stable complexes with various biomolecules. The following mechanisms are noteworthy:

  • Enzyme Inhibition : TMD has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been studied for potential antimalarial applications .
  • Cross-Coupling Reactions : TMD is utilized in palladium-catalyzed cross-coupling reactions that are essential for synthesizing complex organic molecules. This property is particularly valuable in drug development .
  • Bioconjugation : The compound's reactivity allows it to facilitate bioconjugation processes, which can enhance drug delivery systems by attaching therapeutic agents to specific target sites within the body .

Case Study 1: Antimalarial Activity

Research has indicated that derivatives of TMD can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A study demonstrated that modifications to the TMD structure enhanced its binding affinity to DHODH, leading to significant reductions in parasite proliferation in vitro . The efficacy was measured using IC50 values that indicated potent antimalarial activity.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of TMD derivatives. In vivo studies using rat models showed that certain derivatives significantly reduced inflammation markers associated with arthritis. The ED50 value for blocking edema was reported at 0.094 mg/kg . This suggests a promising avenue for developing anti-inflammatory drugs based on the TMD scaffold.

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionDHODH inhibition
Cross-CouplingFormation of carbon-carbon bonds
BioconjugationTargeted drug delivery
Anti-inflammatoryReduction of inflammation markers

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane?

The compound is typically synthesized via cross-coupling reactions. A common method involves reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. For example, in the preparation of morpholine derivatives, the compound is synthesized using a Pd catalyst (e.g., PdCl₂(dppf)) and purified via column chromatography with hexanes/ethyl acetate (2:1) and triethylamine (0.25%) to suppress boronic acid decomposition .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?

Key characterization methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm boron environment and substituent positions (e.g., ¹¹B NMR signals near δ 30 ppm for dioxaborolane rings) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₄B₂N₂O₂ with MW 370) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate in:

  • Suzuki-Miyaura Cross-Coupling : To form biaryl bonds in pharmaceuticals and materials science. For example, it reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF with K₂CO₃ as a base .
  • Photoredox Catalysis : As a substrate in Ir-catalyzed reactions for synthesizing α-aminoboronic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Optimization involves:

  • Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates.
  • Solvent/Base Selection : Use THF or dioxane with K₃PO₄ for better solubility of boronate intermediates.
  • Monitoring : TLC or GC-MS to track reaction progress and minimize over-coupling byproducts .

Q. What are the challenges in handling this compound under ambient conditions, and how can they be mitigated?

The compound is moisture-sensitive due to its dioxaborolane rings. Best practices include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage.
  • Desiccants : Store at –20°C with molecular sieves or under argon .
  • Quenching Protocols : Add water/acid slowly post-reaction to avoid exothermic decomposition .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Contradictions may arise from:

  • Impurities : Purify via recrystallization (hexanes/EtOAc) or flash chromatography.
  • Tautomerism : Analyze variable-temperature NMR or use 2D COSY/HSQC to distinguish isomers.
  • Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., DFT) .

Q. What alternative reaction pathways leverage this compound’s unique bifunctional boronate groups?

Advanced applications include:

  • Tandem Cross-Couplings : Sequential Suzuki-Heck reactions for polyaromatic systems.
  • Rh-Catalyzed Additions : For asymmetric synthesis of β-borylated carbonyl compounds .
  • Radical Reactions : As a boron source in Cu-mediated trifluoromethylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

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